Isotopic Enrichment Specification: ≥98% 15N Atom Incorporation Enables Robust Quantitative MS Internal Standardization
Ac-rC Phosphoramidite-15N3 is manufactured to an isotopic enrichment specification of ≥98 atom% 15N at the labeled nitrogen positions (N1, N3, and N4 of the cytidine base), as documented in vendor certificate-of-analysis parameters [1]. In contrast, unlabeled Ac-rC Phosphoramidite contains nitrogen at natural abundance (~0.37% 15N), yielding a negligible isotopic signal. For LC-MS/MS quantitative assays employing stable isotope-labeled internal standards (SIL-IS), an enrichment ≥98% ensures minimal unlabeled carryover (<2%) and a defined mass shift that separates the internal standard signal from the analyte channel [2]. Uniform 15N-labeled deoxycytidine internal standards (≥98% 15N enrichment) have been validated for high-throughput DNA methylation quantification with >500 samples processed in 4 days, demonstrating the practical threshold for analytical robustness [2].
| Evidence Dimension | 15N isotopic enrichment |
|---|---|
| Target Compound Data | ≥98 atom% 15N at labeled positions (N1, N3, N4) |
| Comparator Or Baseline | Unlabeled Ac-rC Phosphoramidite: natural abundance 15N (~0.37%) |
| Quantified Difference | ≥97.6 percentage-point increase in 15N content; ≤2% unlabeled impurity |
| Conditions | Manufacturer quality control specification (31P-NMR and MS purity assessment) |
Why This Matters
≥98% 15N enrichment is the industry benchmark for SIL-IS in quantitative MS, minimizing cross-channel interference and enabling sub-femtomole detection limits for modified ribonucleosides.
- [1] Jena Bioscience. 1,3,4-15N3-rC-CEP Product Datasheet: Isotopic enrichment ≥98% (Isotopic Enrichment of Precursor). View Source
- [2] Quinlivan, E.P. et al. DNA methylation determination by liquid chromatography-tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research, 2008, 36, e119. View Source
